![molecular formula C12H18Cl2N2 B2355964 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride CAS No. 1909312-36-2](/img/structure/B2355964.png)
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a chemical compound with the molecular formula C12H18Cl2N2. It is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiroheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor in the presence of a strong base, followed by the introduction of the benzyl group through nucleophilic substitution. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or spirocyclic moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride serves as a valuable building block for synthesizing more complex spirocyclic compounds. Its unique structure allows for diverse reactivity, particularly in nucleophilic substitution reactions, which are essential for creating intricate molecular architectures.
Application | Description |
---|---|
Building Block | Used in the synthesis of complex spirocyclic compounds. |
Reactivity | Engages in nucleophilic substitution due to nitrogen atoms facilitating diverse interactions. |
Biology
The compound has been investigated for its potential as a scaffold in drug design, particularly targeting central nervous system disorders. Its ability to interact with neurotransmitter receptors suggests promising neuropharmacological effects.
- Binding Affinity Studies : Preliminary studies indicate that this compound may modulate receptor activity, which could lead to therapeutic effects in neurological conditions.
Biological Activity | Potential Effects |
---|---|
Neuropharmacology | Modulation of neurotransmitter receptors may aid in treating CNS disorders. |
Antimicrobial Properties | Potential to disrupt bacterial cell membranes or inhibit key metabolic enzymes. |
Anticancer Properties | May induce apoptosis in cancer cells through specific signaling pathways. |
Medicine
In the medical field, the compound is explored for developing new pharmaceuticals with improved efficacy and reduced side effects. Its unique binding interactions may enhance drug design strategies aimed at increasing bioavailability and therapeutic effectiveness.
Medical Application | Description |
---|---|
Pharmaceutical Development | Investigated for potential use in new drug formulations targeting various diseases. |
Efficacy Improvement | Designed to enhance therapeutic outcomes while minimizing adverse effects. |
Case Studies
- Neuropharmacological Investigations : A study evaluated the binding affinity of this compound to sigma receptors (σ1 and σ2). Results indicated significant displacement of radioligand binding at varying concentrations, suggesting its potential role as a modulator of receptor activity.
- Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound exhibits antimicrobial properties against several bacterial strains, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate
- 2-Diphenylmethyl-2-azaspiro[3.3]heptan-5-one
- 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its specific spirocyclic structure, which provides distinct chemical and biological properties. This structure allows for versatile modifications and functionalizations, making it a valuable scaffold in various research and industrial applications.
Biological Activity
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including interactions with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈Cl₂N₂
- Structural Characteristics : The compound features a benzyl group integrated into a diazaspiro framework, contributing to its distinctive reactivity and solubility in various environments due to the presence of two hydrochloride groups .
Biological Activity Overview
This compound has been investigated for various biological activities, particularly its potential as a therapeutic agent in neurological conditions. Key areas of research include:
- Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may modulate receptor activity, particularly with neurotransmitter receptors, which could lead to therapeutic effects in conditions such as anxiety and depression .
- Antimicrobial Properties : There is ongoing research into the antimicrobial potential of this compound, exploring its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes in bacteria .
- Anticancer Activity : The compound's mechanism may involve the induction of apoptosis in cancer cells through specific signaling pathways .
While detailed mechanisms remain to be fully elucidated, initial findings suggest that the compound's interaction with neurotransmitter receptors may alter signaling pathways related to mood regulation and cognitive function. Additionally, its antimicrobial activity is hypothesized to arise from structural features that enable it to penetrate bacterial membranes effectively .
Table 1: Summary of Biological Activities
Case Study Analysis
- Neurotransmitter Receptor Binding : In vitro studies have shown that this compound exhibits binding affinity towards certain neurotransmitter receptors. This interaction is critical for understanding its potential use in treating neurological disorders .
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating notable inhibitory effects that warrant further exploration for developing new antibiotics .
- Anticancer Properties : Research involving cancer cell lines indicated that treatment with the compound resulted in significant apoptosis rates, suggesting its potential as an anticancer agent .
Properties
IUPAC Name |
1-benzyl-1,6-diazaspiro[3.3]heptane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;;/h1-5,13H,6-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWCHRVHNYMEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CNC2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909312-36-2 |
Source
|
Record name | 1-benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.